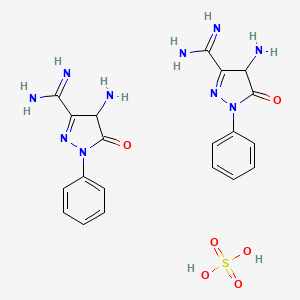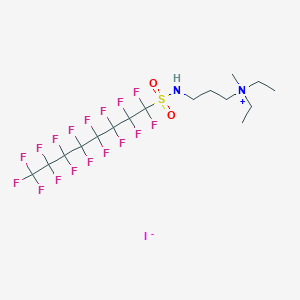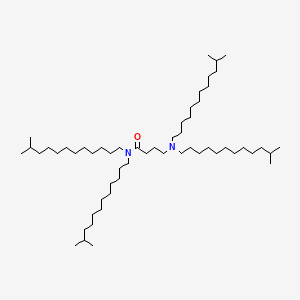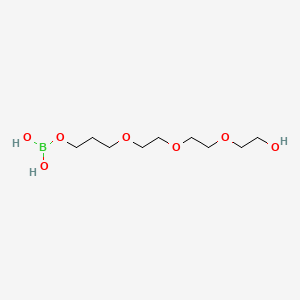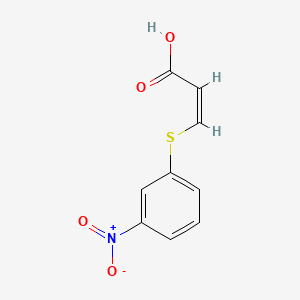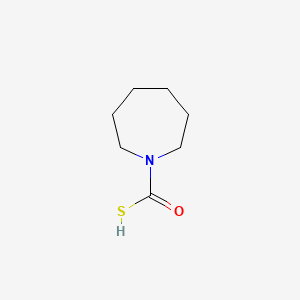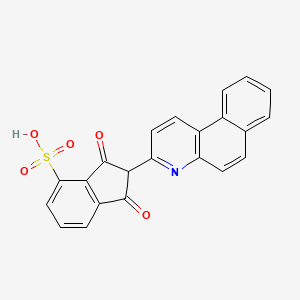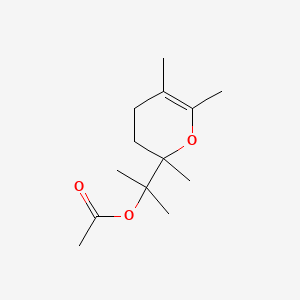
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate typically involves the hydrogenation of pyran derivatives. One common method is the hydrogenation of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . This process results in the formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions are optimized to ensure maximum yield and purity, making the process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds or modify its functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of tetrahydropyranylated products from alcohols.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may act as antioxidants, interacting with free radicals and preventing oxidative damage . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative used as a protecting group for alcohols.
2,2,5,7,8-Pentamethyl-6-chromanol: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate stands out due to its unique structure, which imparts specific chemical properties and reactivity
Properties
CAS No. |
94201-72-6 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)propan-2-yl acetate |
InChI |
InChI=1S/C13H22O3/c1-9-7-8-13(6,15-10(9)2)12(4,5)16-11(3)14/h7-8H2,1-6H3 |
InChI Key |
MULWBWZQLLKVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(CC1)(C)C(C)(C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


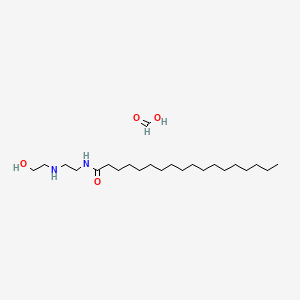
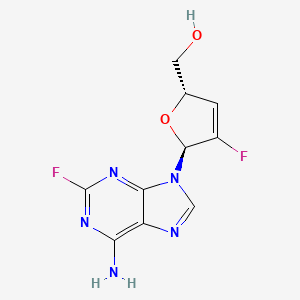
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
